Ercalcitriol (1alpha,25-Dihydroxyvitamin D2) is the biologically active, dihydroxylated metabolite of ergocalciferol. As a high-affinity ligand for the Vitamin D Receptor (VDR), it regulates gene transcription associated with calcium homeostasis and immune modulation [1]. In laboratory and industrial procurement, this compound is primarily sourced as a high-purity reference standard for LC-MS/MS diagnostic assays and as a specific pharmacological probe for evaluating secosteroid metabolism . Its distinct C22 double bond and C24 methyl group differentiate its pharmacokinetic profile from mammalian vitamin D3 metabolites, making it an essential material for comparative endocrinology and CYP24A1 catabolism studies [2].
Substituting Ercalcitriol with its precursor, ergocalciferol (Vitamin D2), introduces severe pharmacokinetic variability, as the precursor requires two-step enzymatic hydroxylation (hepatic CYP2R1 and renal CYP27B1) to achieve receptor activation, confounding direct cellular assays . Furthermore, substituting Ercalcitriol with the D3 analog, calcitriol (1,25-dihydroxyvitamin D3), fails in metabolic stability studies. The structural differences in the side chain—specifically the C22 double bond and C24 methyl group in Ercalcitriol—prevent the terminal side-chain cleavage that rapidly degrades calcitriol into calcitroic acid [1]. Consequently, using calcitriol as a proxy for Ercalcitriol will fundamentally misrepresent the compound's half-life, catabolic intermediates, and downstream biological persistence in targeted assays [2].
In metabolic stability assays utilizing rat cytochrome P450C24 (CYP24), Ercalcitriol demonstrates a distinct catabolic resistance compared to calcitriol, making it critical for mainstream laboratory workflows evaluating extended half-lives. While calcitriol undergoes complete side-chain cleavage to form calcitroic acid as its terminal aqueous-soluble metabolite, Ercalcitriol is only 24-hydroxylated and does not undergo the subsequent cleavage required to produce calcitroic acid [1]. This fundamental difference in enzymatic degradation pathways dictates that Ercalcitriol must be specifically procured for assays evaluating extended secosteroid half-life or side-chain-dependent metabolic resistance[2].
| Evidence Dimension | Terminal side-chain cleavage to calcitroic acid by CYP24 |
| Target Compound Data | 0% conversion to calcitroic acid (yields only lipid-soluble 1,24,25-trihydroxyvitamin D2) |
| Comparator Or Baseline | Calcitriol (1,25-dihydroxyvitamin D3) yields complete cleavage to calcitroic acid |
| Quantified Difference | Complete absence of calcitroic acid formation for Ercalcitriol vs. primary end-product for Calcitriol |
| Conditions | Purified rat CYP24 system with aqueous and lipid-soluble metabolite HPLC tracking |
Procurement of Ercalcitriol is strictly necessary for metabolic assays where rapid terminal deactivation to calcitroic acid must be avoided.
Despite the significant differences in side-chain metabolism, Ercalcitriol exhibits a Vitamin D Receptor (VDR) binding affinity that is functionally identical to calcitriol. Scatchard analyses across multiple mammalian and avian tissue models—including rat intestine, LLC-PK1 kidney cells, and T-47D breast cancer cells—confirm that both compounds possess equal affinities for the VDR [1]. This exact Kd equivalency allows researchers to isolate the effects of metabolic clearance rates without the confounding variable of differential receptor activation strength .
| Evidence Dimension | VDR Binding Affinity |
| Target Compound Data | Equal VDR affinity across tested cell lines |
| Comparator Or Baseline | Calcitriol (1,25-dihydroxyvitamin D3) |
| Quantified Difference | 1:1 binding affinity ratio (Kd equivalency) |
| Conditions | Scatchard analysis of VDR from chick/rat intestine, bovine thymus, LLC-PK1, and T-47D cells |
Buyers can substitute Ercalcitriol for Calcitriol in receptor activation assays to maintain baseline agonism while altering the downstream metabolic profile.
The procurement of high-purity Ercalcitriol (the natural S-configuration at the C24 methyl group) is critical for purity-linked reproducibility in vivo, as epimeric contamination severely distorts clearance data. In vivo tracer kinetic studies demonstrate that the 24-epi-1,25-dihydroxyvitamin D2 (R-configuration) is cleared from the body 2.8 times faster than the natural Ercalcitriol [1]. Furthermore, the epimer exhibits a 25% shorter plasma half-life and significantly reduced biological activity (only 30-70% of the natural hormone's efficacy in inducing intestinal calcium transport) [2].
| Evidence Dimension | In vivo clearance rate and plasma half-life |
| Target Compound Data | Baseline clearance and half-life for natural S-configuration Ercalcitriol |
| Comparator Or Baseline | 24-epi-1,25-dihydroxyvitamin D2 (R-configuration) |
| Quantified Difference | The epimer is cleared 2.8x faster and has a 25% shorter plasma half-life |
| Conditions | In vivo tracer kinetic studies in rat models |
Material selection must mandate high-purity, stereochemically verified Ercalcitriol to prevent epimer-driven accelerated clearance and assay failure.
Ercalcitriol is utilized as a critical quantitative reference standard in LC-MS/MS assays designed to differentiate circulating D2 and D3 active metabolites. Because it does not cross-react with D3-specific channels and exhibits distinct mass transitions, high-purity Ercalcitriol (≥95%) is procured for system tuning, linearity verification, and the development of clinical diagnostic calibrators .
Due to its structural resistance to terminal side-chain cleavage into calcitroic acid, Ercalcitriol is deployed in metabolic profiling assays. It serves as a benchmark substrate for evaluating the specific enzymatic actions of CYP24A1 and CYP27B1, allowing researchers to map intermediate lipid-soluble metabolites (such as 1,24,25-trihydroxyvitamin D2) without the rapid aqueous degradation seen with D3 analogs [1].
Because Ercalcitriol matches the VDR binding affinity of calcitriol while offering a divergent metabolic degradation pathway, it is selected for comparative endocrinology studies. It is used in cell lines (e.g., T-47D, LLC-PK1) to investigate how side-chain modifications influence prolonged gene transcription, calcium mobilization, and immune modulation independently of initial receptor binding strength [2].
Acute Toxic;Health Hazard